AMN082 free base
Description
Significance of Metabotropic Glutamate (B1630785) Receptor 7 (mGluR7) in Neurobiological Research
Metabotropic glutamate receptor 7 (mGluR7) is a protein that plays a crucial role in modulating nerve signals in the central nervous system (CNS). patsnap.com As one of eight subtypes of metabotropic glutamate receptors, mGluR7 is widely distributed throughout the brain, with high concentrations in regions vital for functions like emotion, stress responses, and memory. nih.govnih.govfrontiersin.org These receptors are primarily located on the presynaptic terminals of neurons, the part of the nerve cell that releases chemical messengers called neurotransmitters. nih.govnih.govpnas.org
What makes mGluR7 particularly interesting to researchers is its function as a kind of "dimmer switch" for neuronal activity. patsnap.com When activated, it typically inhibits the release of neurotransmitters, particularly the excitatory neurotransmitter glutamate. patsnap.comnih.gov This function is critical for maintaining the delicate balance of brain activity, preventing excessive signaling that can be detrimental. patsnap.com
The significance of mGluR7 is underscored by its high degree of evolutionary conservation, suggesting it performs a fundamental and vital role in the nervous system. pnas.orguni-regensburg.de Before the discovery of selective pharmacological tools, the study of mGluR7's function was limited to techniques like gene silencing and research on knockout mice, which provided initial evidence for its involvement in modulating emotionality, stress, and fear responses. nih.govnih.gov The receptor's low affinity for its natural ligand, glutamate, suggests it may be particularly important in situations of excessive glutamate release. nih.govwikipedia.org
Researchers are actively investigating the role of mGluR7 in a variety of neurological and psychiatric conditions. patsnap.com Its involvement in modulating synaptic transmission and neural excitability makes it a promising target for understanding and potentially treating a range of disorders. patsnap.comfrontiersin.org
Historical Context of AMN082 Dihydrochloride (B599025) Discovery as a Pharmacological Tool for mGluR7
The journey to understanding mGluR7 was for a long time hampered by the lack of selective chemical tools to study it. nih.govpnas.orgpnas.org The high similarity in the glutamate-binding site across different mGluR subtypes made the development of selective agonists a significant challenge. pnas.org
A breakthrough came in 2005 with the identification of N,N′-dibenzhydrylethane-1,2-diamine dihydrochloride, or AMN082. nih.govnih.gov This compound was discovered through a random high-throughput screening of chemical libraries, a process that tests a large number of compounds for their ability to interact with a specific biological target. nih.govpnas.org
What made AMN082 a landmark discovery was its novel mechanism of action. pnas.orgpnas.org Instead of binding to the same site as glutamate (the orthosteric site), AMN082 binds to a different, previously unknown site on the mGluR7 receptor, known as an allosteric site. pnas.orgpnas.org This allosteric binding activates the receptor, mimicking the effect of glutamate. wikipedia.org This unique mechanism makes AMN082 a highly selective agonist for mGluR7, meaning it activates this specific receptor with much greater potency than other mGluR subtypes. nih.govpnas.org
The discovery of AMN082 provided neuroscientists with the first orally active and brain-penetrant selective agonist for mGluR7. pnas.orgnih.gov This opened up a vast array of new research opportunities to probe the functions of mGluR7 in the central nervous system. wikipedia.org Studies using AMN082 have been instrumental in confirming the role of mGluR7 in stress-related physiology and have provided valuable insights into its potential as a therapeutic target for various disorders. pnas.orguni-regensburg.de
Detailed Research Findings
Subsequent research has delved deeper into the specific actions of AMN082 dihydrochloride and its impact on various physiological processes through its interaction with mGluR7.
Table 1: In Vitro and In Vivo Effects of AMN082 Dihydrochloride
| Research Area | Key Findings | References |
| Receptor Activation | AMN082 potently activates mGluR7 by binding to an allosteric site in the transmembrane domain, leading to the inhibition of cAMP accumulation and stimulation of GTPγS binding. | pnas.org |
| Selectivity | The compound shows high selectivity for mGluR7 over other mGluR subtypes and ionotropic glutamate receptors. | nih.govpnas.org |
| Synaptic Transmission | In the basolateral amygdala, a brain region associated with anxiety, AMN082 inhibits synaptic transmission, particularly at higher frequencies of stimulation. | nih.gov |
| Neurotransmitter Modulation | In the nucleus accumbens, a key area for reward and addiction, AMN082 modulates the levels of GABA and glutamate. | wikipedia.org |
| Stress Response | Oral administration of AMN082 in wild-type mice leads to an increase in the stress hormones corticosterone (B1669441) and corticotropin (B344483), an effect not seen in mice lacking the mGluR7 receptor. | pnas.org |
| Alcohol Consumption | In animal models, AMN082 has been shown to decrease ethanol (B145695) consumption and preference. | uni-regensburg.denih.gov |
| Fragile X Syndrome Model | In a mouse model of Fragile X syndrome, AMN082 was found to correct aberrant protein synthesis, reduce neuronal excitability, and improve behavioral phenotypes such as repetitive behavior and learning deficits. | nih.govembopress.orgnih.gov |
It is important to note that some studies suggest that the in vivo effects of AMN082 may be complex, as it can be rapidly metabolized to a compound that interacts with monoamine transporters. nih.gov This highlights the ongoing need for careful interpretation of data and the development of further refined pharmacological tools.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N,N'-dibenzhydrylethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2.2ClH/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)29-21-22-30-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;/h1-20,27-30H,21-22H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQCDCNQANSUPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NCCNC(C3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701017562 | |
| Record name | N,N'-Dibenzhydrylethane-1,2-diamine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701017562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97075-46-2 | |
| Record name | N,N'-Dibenzhydrylethane-1,2-diamine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701017562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMN082 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Pharmacological Characterization and Receptor Interactions of Amn082 Dihydrochloride
Allosteric Agonism at Metabotropic Glutamate (B1630785) Receptor 7 (mGluR7)
AMN082 functions as a selective allosteric agonist for the mGluR7 receptor. wikipedia.orgpnas.org This means it binds to a site on the receptor that is different from the orthosteric site where the endogenous ligand, glutamate, binds. pnas.orgconsensus.app This interaction allows AMN082 to directly activate the receptor's signaling pathways. pnas.org
Elucidation of Allosteric Binding Site and Mechanism of Receptor Activation
Research, including chimeric receptor studies, has pinpointed the binding site of AMN082 to the transmembrane (TM) domain of the mGluR7 receptor. nih.govpnas.orgacs.org This heptahelical domain is responsible for G protein recognition and activation. nih.govnih.gov AMN082's binding to this allosteric site is thought to directly favor the active conformational state of the receptor, a mechanism that does not require the presence of an orthosteric agonist. nih.gov In fact, the effects of AMN082 are not blocked by competitive antagonists that act at the glutamate binding site. nih.govacs.org
The interaction between AMN082 and the mGluR7 transmembrane domain involves specific amino acid residues. A strong hydrogen bond is formed between the amidogen of AMN082 and Ser759. researchgate.net Additionally, a π-π interaction occurs between the benzene rings of AMN082 and the residue Phe804, which likely enhances binding affinity. researchgate.net A key residue for the selectivity of AMN082 for mGluR7 is thought to be Ile756, which forms a strong hydrophobic interaction with the compound. researchgate.net
Characterization of Receptor Signaling Modulation (e.g., cAMP Accumulation and GTPγS Binding)
Activation of mGluR7 by AMN082 leads to the modulation of intracellular signaling cascades. As mGluR7 is a Gi/Go protein-coupled receptor, its activation by AMN082 leads to the inhibition of adenylyl cyclase, resulting in a potent inhibition of cyclic AMP (cAMP) accumulation. pnas.orgconsensus.appnih.govnih.gov Studies in transfected mammalian cells have shown that AMN082 potently inhibits forskolin-stimulated cAMP accumulation with EC50 values in the range of 64-290 nM. nih.govnih.govmedchemexpress.comtocris.comglpbio.com
Furthermore, AMN082 stimulates the binding of guanosine 5'-O-(γ-thio)triphosphate (GTPγS) to membranes expressing mGluR7, which is a direct measure of G protein activation. nih.govpnas.orgnih.govtocris.com The efficacy of AMN082 in both inhibiting cAMP accumulation and stimulating GTPγS binding is comparable to the orthosteric agonist L-2-amino-4-phosphonobutyrate (L-AP4) and greater than that of L-glutamate. nih.govnih.gov The stimulatory effects of AMN082 on GTPγS binding have been observed to be nearly additive with those of L-glutamate and DL-AP4. nih.gov
Receptor Selectivity and Off-Target Interactions
While AMN082 is a valuable tool for studying mGluR7, a comprehensive understanding of its pharmacological profile requires an examination of its selectivity and potential off-target interactions.
Selectivity Profile Against Other Metabotropic Glutamate Receptor Subtypes and Ionotropic Glutamate Receptors
AMN082 demonstrates a high degree of selectivity for mGluR7 over other mGluR subtypes. nih.govpnas.orgnih.govmedchemexpress.comtocris.comglpbio.com In functional assays, AMN082 (at concentrations up to 10 μM) has shown little to no activating or inhibitory effects on mGluR2, mGluR3, mGluR4, mGluR6, or mGluR8a. nih.gov Similarly, it does not exhibit appreciable effects at group I mGluRs. nih.gov
Its selectivity extends to ionotropic glutamate receptors as well. AMN082 has been tested against N-methyl-D-aspartate (NMDA) receptor subtypes (NMDAR1a/2A, NMDAR1a/2B) and an α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor subtype (GluR3) and was found to have no significant activating or inhibitory effects. nih.gov
| Receptor Subtype | Effect of AMN082 (up to 10 μM) |
|---|---|
| mGluR2 | No appreciable activating or inhibitory effects |
| mGluR3 | No appreciable activating or inhibitory effects |
| mGluR4 | No appreciable activating or inhibitory effects |
| mGluR6 | No appreciable activating or inhibitory effects |
| mGluR8a | No appreciable activating or inhibitory effects |
| NMDAR1a/2A | No appreciable activating or inhibitory effects |
| NMDAR1a/2B | No appreciable activating or inhibitory effects |
| GluR3 (AMPA) | No appreciable activating or inhibitory effects |
Modulation of Monoamine Transporters (Serotonin, Dopamine (B1211576), Norepinephrine Transporters) by AMN082 Dihydrochloride (B599025) and its Metabolites
While AMN082 itself shows some affinity for the norepinephrine transporter (NET) with a binding affinity of 1385 nM, its major metabolite, N-benzhydrylethane-1,2-diamine (Met-1), displays a broader and more potent interaction with monoamine transporters. nih.gov Met-1 has physiologically relevant binding affinities for the serotonin (B10506) transporter (SERT) (323 nM), dopamine transporter (DAT) (3020 nM), and norepinephrine transporter (NET) (3410 nM). nih.gov The rapid metabolism of AMN082 to Met-1 suggests that some of the observed in vivo effects of AMN082 administration may be attributable to the actions of this metabolite on monoamine systems. nih.govresearchgate.net This is an important consideration when interpreting in vivo studies using AMN082. nih.govresearchgate.net
| Compound | Transporter | Binding Affinity (nM) |
|---|---|---|
| AMN082 | NET | 1385 |
| Met-1 (Metabolite) | SERT | 323 |
| DAT | 3020 | |
| NET | 3410 |
Interactions with Other Receptors (e.g., α1-Adrenergic Receptor)
Initial broad radioligand displacement assays indicated no significant binding interaction of AMN082 at a concentration of 1 μM with a range of 30 different nervous system targets, including receptors for adrenaline, dopamine, GABA, histamine, acetylcholine, opiates, and serotonin. pnas.org However, more specific investigations are always warranted to fully characterize the off-target profile of any pharmacological agent.
Orthosteric-Allosteric Ligand Interactions and Efficacy Modulation
AMN082, or N,N′-dibenzhydrylethane-1,2-diamine dihydrochloride, is a selective allosteric agonist for the metabotropic glutamate receptor 7 (mGluR7). nih.govwikipedia.org Unlike orthosteric ligands that bind to the highly conserved glutamate binding site in the extracellular domain, AMN082 interacts with a distinct allosteric site located within the transmembrane heptahelical domain of the receptor. nih.govnovartis.com This interaction directly favors the active conformation of the receptor, leading to G protein activation and subsequent signaling cascades. nih.gov
Chimeric receptor studies have been instrumental in pinpointing the binding site of AMN082 to the transmembrane region of mGluR7. nih.gov A key characteristic of AMN082's allosteric agonism is its ability to activate the receptor in the absence of orthosteric agonists. nih.gov Research demonstrates that AMN082 has minimal to no impact on the binding affinity or potency of orthosteric ligands, indicating a lack of direct competition for the glutamate binding pocket. nih.gov
The efficacy of AMN082 in activating mGluR7 signaling is notable. In transfected mammalian cells expressing mGluR7, AMN082 potently inhibits cyclic AMP (cAMP) accumulation and stimulates GTPγS binding with EC50 values ranging from 64 to 290 nM. nih.gov Its agonist efficacy is comparable to that of the orthosteric group III mGluR agonist L-2-amino-4-phosphonobutyrate (L-AP4) and superior to that of the endogenous ligand, L-glutamate. nih.gov This potent, direct activation of the receptor via an allosteric site highlights a significant mechanism for modulating mGluR7 function. nih.gov
Receptor Internalization Dynamics Mediated by AMN082 Dihydrochloride
In addition to G protein activation, agonist-induced receptor internalization is a critical intracellular signaling event for G protein-coupled receptors (GPCRs) like mGluR7. nih.gov AMN082 has been shown to induce robust and rapid internalization of mGluR7. nih.govresearchgate.net This process involves the endocytosis of the receptor from the cell surface into the interior of the cell. nih.gov
Studies using immunofluorescence assays in dissociated hippocampal neurons have demonstrated that treatment with AMN082 leads to a significant internalization of overexpressed mGluR7. nih.gov Furthermore, live imaging of neurons overexpressing N-terminal pHluorin-tagged mGluR7 has confirmed a rapid loss of surface receptors upon AMN082 application, as indicated by a decrease in fluorescence. nih.govacs.org This confirms the ability of allosteric activation by AMN082 to trigger the endocytosis of mGluR7. nih.gov
An important aspect of AMN082-induced internalization is its resistance to inhibition by competitive orthosteric antagonists. nih.gov This finding is consistent with AMN082 binding to a site distinct from the glutamate-binding pocket. nih.gov The rapid and long-lasting nature of this internalization has led to the observation that AMN082 can, paradoxically, act as a functional antagonist of the receptor with chronic administration by depleting the surface expression of mGluR7. researchgate.net
| Characteristic | Observation | Methodology | Reference |
|---|---|---|---|
| Effect | Induces robust and rapid internalization | Immunofluorescence assay, Live cell imaging | nih.govresearchgate.net |
| Mechanism | Resistant to inhibition by competitive orthosteric antagonists | Immunofluorescence assay | nih.gov |
| Functional Consequence | Can lead to functional antagonism with chronic use | In vivo studies | researchgate.net |
Methodological Considerations and Research Challenges with Amn082 Dihydrochloride
Pharmacokinetic and Metabolite Profiling in Preclinical Studies
A primary challenge in utilizing AMN082 in vivo stems from its pharmacokinetic profile, characterized by rapid metabolism and the formation of biologically active metabolites.
Preclinical studies in rat liver microsomes have demonstrated that AMN082 undergoes rapid metabolism, with a half-life of less than one minute. nih.gov This rapid breakdown leads to the formation of a major metabolite, N-benzhydrylethane-1,2-diamine, also known as Met-1. nih.gov While AMN082 itself is a selective allosteric agonist of mGluR7, its primary metabolite, Met-1, exhibits a distinct pharmacological profile. nih.govnih.gov
The presence of active metabolites complicates the interpretation of in vivo studies using AMN082. Met-1 has been shown to have physiologically relevant binding affinity for monoamine transporters, including the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine transporter (NET). nih.gov In contrast, the parent compound AMN082 shows appreciable affinity only for NET. nih.gov
This is particularly important because at time points where AMN082 concentrations are significantly reduced in the brain and plasma, the concentration of Met-1 continues to rise in the brain. nih.gov For instance, antidepressant-like activity and SERT occupancy have been observed up to four hours after AMN082 administration, a point at which Met-1 levels are prominent. nih.gov Furthermore, direct administration of Met-1 produces antidepressant-like effects consistent with its profile as a mixed monoamine transporter inhibitor. nih.gov These findings strongly suggest that the observed in vivo actions of AMN082 may not be solely attributable to its effects on mGluR7 but could be a composite effect of the parent compound and its active metabolites. nih.gov
| Compound | Primary Target | Metabolite Activity |
|---|---|---|
| AMN082 | mGluR7 Allosteric Agonist | Appreciable affinity for Norepinephrine Transporter (NET) |
| Met-1 (N-benzhydrylethane-1,2-diamine) | - | Binding affinity for Serotonin (SERT), Dopamine (DAT), and Norepinephrine (NET) transporters |
Limitations Due to Non-Selective Actions and Complex Pharmacology
The utility of AMN082 as a specific mGluR7 tool is further limited by its non-selective actions and complex pharmacological profile, which can lead to off-target effects.
Several in vivo studies have reported effects of AMN082 that appear to be independent of mGluR7 activation. For example, AMN082 has been shown to induce similar sleep-wake and hypothermia phenotypes in both wild-type and mGluR7 knockout (Grm7-/-) mice, indicating off-target mechanisms are at play. nih.govnih.gov The wake-promoting and hypothermic effects of AMN082 were observed in both genotypes, providing strong evidence for off-target actions contributing to its waking properties. nih.gov One of the predicted off-target effects is the inhibition of the serotonin transporter (SERT). nih.gov
Achieving selective mGluR7-mediated effects with AMN082 requires careful consideration of the concentrations used in both in vitro and in vivo experiments. In vitro, AMN082 potently inhibits cAMP accumulation and stimulates GTPγS binding at mGluR7 with EC50 values in the range of 64-290 nM. medchemexpress.comnih.gov It shows selectivity over other mGluR subtypes and selected ionotropic glutamate (B1630785) receptors at concentrations up to 10 μM. nih.gov
However, in vivo, the rapid metabolism and the activity of metabolites necessitate a more nuanced approach. The effective concentrations for observing specific behaviors may also overlap with concentrations that produce off-target effects. For example, bath application of AMN082 at 1-10 microM produced a concentration-dependent inhibition of synaptic transmission in the rat basolateral amygdala. nih.gov
Synergistic Research Approaches for Validating mGluR7-Mediated Effects
Given the limitations of AMN082, researchers have employed synergistic approaches to validate that observed effects are indeed mediated by mGluR7. A primary strategy involves the use of mGluR7 knockout mice. nih.govuni-regensburg.de By comparing the effects of AMN082 in wild-type and mGluR7-deficient mice, researchers can distinguish between receptor-dependent and off-target effects. uni-regensburg.de For instance, AMN082 was found to elevate plasma stress hormones in wild-type mice but not in mGluR7-deficient mice, confirming an mGluR7-dependent mechanism for this particular effect. nih.govuni-regensburg.de
Another approach is the concurrent use of other pharmacological tools. The use of a selective mGluR7 antagonist can help to verify the mechanism of action. For example, the inhibitory effect of AMN082 on the development or expression of cocaine or morphine sensitization was reversed by the selective mGluR7 antagonist MMPIP. nih.gov Similarly, the effects of AMN082 on synaptic inhibition were blocked by the group III mGluR-preferring antagonist CPPG. nih.gov
| Approach | Description | Example |
|---|---|---|
| Use of Knockout Animals | Comparing the effects of AMN082 in wild-type versus mGluR7 knockout mice to differentiate between on-target and off-target effects. | AMN082 elevated stress hormones in wild-type but not mGluR7-deficient mice. uni-regensburg.de |
| Concurrent Use of Antagonists | Administering a selective mGluR7 antagonist to block the effects of AMN082, thereby confirming the involvement of the receptor. | The mGluR7 antagonist MMPIP reversed the inhibitory effects of AMN082 on drug sensitization. nih.gov |
Concomitant Use with mGluR7 Knockout Models
To ascertain that the observed physiological and behavioral effects of AMN082 are indeed mediated by its action on the metabotropic glutamate receptor 7 (mGluR7), researchers frequently employ mGluR7 knockout (KO) animal models. This approach allows for a direct comparison of the compound's effects in animals with and without the target receptor.
In a notable study investigating the role of mGluR7 in Fragile X syndrome (FXS), the specificity of AMN082 was confirmed by its lack of effect on protein synthesis in mGluR7 KO mice nih.govembopress.org. This finding was crucial in demonstrating that the therapeutic effects of AMN082 observed in wild-type and Fmr1 KO mice, a model of FXS, were dependent on the presence of mGluR7 nih.govembopress.org. Similarly, research on the role of mGluR7 in the stress response found that oral administration of AMN082 led to a dose-dependent increase in plasma corticosterone (B1669441) levels in wild-type mice. In contrast, this effect was completely absent in mGluR7-deficient mice, providing strong evidence that the compound's influence on the hypothalamic-pituitary-adrenal (HPA) axis is mediated through mGluR7 pnas.org.
However, the interpretation of studies combining AMN082 with mGluR7 knockout models is not always straightforward. In some instances, both the administration of AMN082 and the genetic deletion of mGluR7 can lead to similar behavioral phenotypes, which can complicate the analysis of the receptor's function. These apparent contradictions may arise from the complex roles of mGluR7 in different neural circuits and the potential for developmental compensations in knockout animals. Furthermore, the existence of off-target effects of AMN082, although minimal, necessitates the use of knockout models to confirm that the observed outcomes are not due to interactions with other receptors or transporters.
Table 1: Effects of AMN082 in Wild-Type vs. mGluR7 Knockout Mice
| Study Focus | Effect of AMN082 in Wild-Type Mice | Effect of AMN082 in mGluR7 Knockout Mice | Conclusion |
|---|---|---|---|
| Fragile X Syndrome | Represses protein synthesis | No significant effect on protein synthesis nih.govembopress.org | The effect of AMN082 on protein synthesis is mGluR7-dependent. |
| Stress Response | Increases plasma corticosterone levels | No increase in plasma corticosterone levels pnas.org | The HPA axis modulation by AMN082 is mediated by mGluR7. |
Combination with Other Pharmacological Modulators (e.g., mGluR7 Antagonists and Negative Allosteric Modulators)
A complementary approach to the use of knockout models is the combination of AMN082 with selective mGluR7 antagonists or negative allosteric modulators (NAMs). This pharmacological strategy allows for the acute blockade of AMN082's effects, providing further evidence for its on-target mechanism of action.
One of the most commonly used mGluR7 NAMs in conjunction with AMN082 is 6-(4-Methoxyphenyl)-5-methyl-3-(4-pyridinyl)-isoxazolo[4,5-c]pyridin-4(5H)-one (MMPIP). In studies examining the role of mGluR7 in alcohol consumption, pretreatment with MMPIP was shown to completely reverse the reduction in ethanol (B145695) intake and preference induced by AMN082 in rats uni-regensburg.de. This demonstrates that the effects of AMN082 on alcohol-related behaviors are specifically mediated through the mGluR7 receptor.
Similarly, in the context of drug addiction research, the inhibitory effects of AMN082 on the development and expression of locomotor sensitization to cocaine and morphine were reversed by prior administration of MMPIP nih.gov. This finding indicates that the modulation of behavioral sensitization by AMN082 is dependent on its agonistic activity at the mGluR7. The use of such antagonist/NAM combination studies is a powerful tool to dissect the specific contribution of mGluR7 activation to complex behaviors and to rule out potential off-target effects of AMN082.
Table 2: Reversal of AMN082 Effects by the mGluR7 NAM MMPIP
| Behavioral Model | Effect of AMN082 (10 mg/kg) | Effect of AMN082 + MMPIP (10 mg/kg) | Conclusion |
|---|---|---|---|
| Alcohol Consumption in Rats | Significant decrease in ethanol consumption and preference uni-regensburg.de | Reversal of the AMN082-induced reduction in ethanol consumption and preference uni-regensburg.de | The effect of AMN082 on alcohol consumption is mediated by mGluR7. |
| Cocaine/Morphine Sensitization in Mice | Attenuation of the development and expression of locomotor sensitization | Reversal of the inhibitory effect of AMN082 nih.gov | The modulation of behavioral sensitization by AMN082 is mGluR7-dependent. |
Dose-Response Efficacy and Observed Behavioral Impairment at Higher Concentrations
Establishing a clear dose-response relationship is fundamental to understanding the pharmacological profile of AMN082. Research has shown that the effects of AMN082 can vary significantly with the administered dose, with higher concentrations sometimes leading to unexpected or even opposite effects, as well as potential behavioral impairments.
In a study on alcohol consumption in rats, a dose of 10 mg/kg of AMN082 was found to be effective in reducing ethanol intake and preference. However, a higher dose of 20 mg/kg was less effective, a phenomenon that the authors hypothesized could be due to receptor internalization at higher agonist concentrations uni-regensburg.de. This suggests a non-linear, possibly bell-shaped, dose-response curve for some of the behavioral effects of AMN082.
The dose of AMN082 is also a critical factor in its effects on sleep and wakefulness. In rats, lower doses of 5 and 10 mg/kg were found to increase total sleep time, particularly slow-wave sleep. In contrast, a higher dose of 20 mg/kg led to a reduction in REM sleep and an increase in total wakefulness, indicating a dose-dependent switch in the compound's effects on sleep architecture nih.gov.
Furthermore, while lower doses of AMN082 (1.25-5.0 mg/kg) did not affect the locomotion of naive mice, a higher dose of 10 mg/kg was observed to suppress the acute locomotor-activating effects of both cocaine and morphine nih.gov. This highlights the importance of careful dose selection in behavioral studies to avoid confounding factors such as sedation or motor impairment, which could mask or mimic specific therapeutic effects. These findings underscore the necessity of comprehensive dose-response studies to identify the optimal therapeutic window for AMN082 and to avoid misinterpretation of its effects at higher, potentially behaviorally impairing, concentrations.
Table 3: Dose-Dependent Effects of AMN082 on Various Behaviors
| Behavioral Assay | Low Dose Effect (5-10 mg/kg) | High Dose Effect (20 mg/kg) | Reference |
|---|---|---|---|
| Alcohol Consumption (Rats) | Reduced ethanol consumption and preference (10 mg/kg) | Less effective at reducing ethanol consumption (20 mg/kg) uni-regensburg.de | uni-regensburg.de |
| Sleep/Wakefulness (Rats) | Increased total sleep time | Reduced REM sleep, increased wakefulness nih.gov | nih.gov |
| Locomotor Activity (Mice) | No effect on naive locomotion (1.25-5.0 mg/kg) | Suppressed cocaine/morphine-induced hyperactivity (10 mg/kg) nih.gov | nih.gov |
Future Directions and Broader Research Implications of Amn082 Dihydrochloride Studies
Further Elucidation of mGluR7's Precise Role in Specific Central Nervous System Disorders
AMN082 has been instrumental in implicating mGluR7 in the pathophysiology of numerous neurological and psychiatric conditions. sigmaaldrich.com Its ability to penetrate the blood-brain barrier and selectively activate mGluR7 has allowed researchers to probe the receptor's function in vivo, opening avenues for more detailed investigations into its role in specific disorders. pnas.orgresearchgate.net Future studies can build upon this foundation to dissect the precise mechanisms by which mGluR7 modulation affects disease states.
Key research areas include:
Stress-Related and Anxiety Disorders : Initial studies demonstrated that AMN082 elevates plasma levels of stress hormones like corticosterone (B1669441) and corticotropin (B344483) in an mGluR7-dependent manner, establishing it as a valuable tool for understanding the receptor's role in stress. pnas.org Research in the basolateral amygdala, a brain region critical for anxiety, showed that AMN082 inhibits high-frequency synaptic transmission, suggesting mGluR7 may be a target for novel anxiolytics. nih.gov
Neurodevelopmental Disorders (NDDs) : Genetic studies have linked polymorphisms in the GRM7 gene to conditions like autism and schizophrenia. acs.orgfrontiersin.org Research using AMN082 has provided functional evidence for these links. For instance, studies in a mouse model of Fragile X syndrome (FXS) showed that AMN082 corrects abnormal protein synthesis and alleviates pathological phenotypes, including repetitive behaviors and memory deficits. embopress.org This positions mGluR7 as a therapeutic target for FXS and potentially other NDDs characterized by uncontrolled protein synthesis. embopress.org
Addiction and Reward Pathways : The mGluR7 receptor is highly expressed in the nucleus accumbens, a key region in the brain's reward circuitry. nih.gov Studies with AMN082 have shown that activating mGluR7 decreases extracellular GABA and increases glutamate (B1630785) in this region, without affecting dopamine (B1211576) levels. sigmaaldrich.comnih.gov This suggests a role for mGluR7 in modulating the neurochemical environment associated with drug-seeking behavior and provides a rationale for exploring mGluR7-targeted compounds in the treatment of substance use disorders. nih.gov
Neurodegenerative and Motor Disorders : In the context of Parkinson's disease (PD), mGluR7 is expressed in the basal ganglia, and its activation may reduce the excessive synaptic activity characteristic of the disease. frontiersin.org AMN082 has been shown to produce modest antiparkinsonian effects, justifying further investigation into more potent and stable mGluR7 activators for PD. frontiersin.org
Role of mGluR7 in CNS Disorders Explored with AMN082
| CNS Disorder Category | Observed Role of mGluR7 | Key Findings from AMN082 Studies | Source |
|---|---|---|---|
| Stress and Anxiety Disorders | Modulation of the hypothalamic-pituitary-adrenal (HPA) axis and synaptic transmission in the amygdala. | AMN082 elevates stress hormones and inhibits synaptic transmission in the basolateral amygdala. | pnas.orgnih.gov |
| Neurodevelopmental Disorders (e.g., Fragile X Syndrome) | Regulation of protein synthesis and neuronal excitability. | AMN082 reduces excessive protein synthesis, decreases neuronal excitability, and improves behavioral phenotypes in Fmr1 KO mice. | embopress.org |
| Substance Use Disorders | Modulation of GABAergic and glutamatergic tone in the nucleus accumbens. | AMN082 decreases extracellular GABA and increases extracellular glutamate, suggesting an influence on reward pathways. | sigmaaldrich.comnih.gov |
| Parkinson's Disease | Inhibition of excessive glutamate release in the basal ganglia. | AMN082 exhibits modest antiparkinsonian effects in animal models. | frontiersin.org |
Informing the Development of Next-Generation mGluR7-Targeting Compounds
While a landmark tool, AMN082 possesses several liabilities that limit its therapeutic potential and even complicate the interpretation of in vivo data. researchgate.netfrontiersin.org These limitations, however, provide a clear roadmap for the development of improved, next-generation mGluR7 modulators. nih.gov
Key limitations of AMN082 and their implications:
Rapid Metabolism and Off-Target Effects : AMN082 is rapidly metabolized in vivo, with a half-life of less than one minute in rat liver microsomes. researchgate.net Its major metabolite, N-benzhydrylethane-1,2-diamine (Met-1), exhibits significant binding affinity for monoamine transporters, including the serotonin (B10506) transporter (SERT) and dopamine transporter (DAT). researchgate.net This off-target activity means that the behavioral effects observed after AMN082 administration may not be solely due to mGluR7 activation, creating a critical need for metabolically stable compounds with a cleaner selectivity profile. researchgate.netresearchgate.net
Receptor Internalization : Chronic exposure to AMN082 induces the rapid and robust internalization of the mGluR7 receptor. researchgate.net This phenomenon could lead to a state of functional antagonism, where prolonged activation results in a decrease in receptor signaling. frontiersin.orgresearchgate.net Future drug candidates should be designed and screened to avoid causing significant receptor downregulation.
Allosteric Agonism : The discovery that AMN082 functions as an agonist at an allosteric site within the receptor's transmembrane domain, rather than the glutamate-binding (orthosteric) site, was a paradigm shift. pnas.org This has encouraged a broader search for other allosteric modulators, including positive allosteric modulators (PAMs) that enhance the receptor's response to glutamate, and negative allosteric modulators (NAMs). acs.org PAMs are often considered to have a more favorable therapeutic profile, as they only act in the presence of the endogenous ligand, preserving the natural patterns of synaptic activity.
AMN082 Limitations and Desired Features for Next-Generation Compounds
| Limitation of AMN082 | Description | Implication for Future Drug Design | Source |
|---|---|---|---|
| Metabolic Instability | Undergoes rapid metabolism to an active metabolite (Met-1). | Develop compounds with improved metabolic stability to ensure a longer duration of action and predictable pharmacokinetics. | researchgate.netembopress.org |
| Off-Target Activity | The primary metabolite binds to monoamine transporters (SERT, DAT, NET). | Synthesize highly selective molecules that do not interact with other CNS targets to ensure effects are mediated solely by mGluR7. | researchgate.netacs.org |
| Receptor Internalization | Causes rapid endocytosis of mGluR7, potentially leading to functional antagonism. | Design modulators (e.g., PAMs) that do not cause significant receptor internalization upon chronic exposure. | frontiersin.orgresearchgate.net |
Exploring Novel Research Applications Beyond Established Neurobiological Contexts
Recent findings from studies using AMN082 have begun to uncover roles for mGluR7 that extend beyond its canonical function as a presynaptic inhibitor of neurotransmitter release. The most significant of these is the discovery of its role in translational control.
Contribution to the Fundamental Understanding of Glutamatergic Neurotransmission and Receptor Modulators
The impact of AMN082 extends to the fundamental understanding of G protein-coupled receptor (GPCR) pharmacology and glutamatergic signaling. As the first selective mGluR7 agonist, it provided a chemical key to unlock the specific functions of this receptor subtype, which had previously been difficult to study due to the lack of selective pharmacological tools. pnas.orgnih.gov
Key conceptual advances enabled by AMN082 include:
Validation of Allosteric Agonism : AMN082 provided definitive proof that a small molecule binding to an allosteric site within the transmembrane domain of a Class C GPCR could act as a full agonist, directly activating the receptor in the absence of the orthosteric ligand. pnas.org This discovery opened up new possibilities for drug design for this entire class of receptors.
Mapping Neurotransmitter Interactions : By using AMN082, researchers have been able to map how mGluR7 activation influences other neurotransmitter systems. For example, studies demonstrated that mGluR7 activation leads to a disinhibition of glutamate release in the nucleus accumbens, secondary to a reduction in GABA levels. nih.gov This revealed a complex, indirect mechanism of action that contributes to a more nuanced understanding of synaptic regulation.
Activity-Dependent Modulation : Research has shown that AMN082's effects can be activity-dependent. In the amygdala, it inhibited synaptic transmission evoked at a high frequency (2Hz) but had no effect at a very low frequency (0.05Hz). nih.gov This suggests that mGluR7's role is not simply to act as a constant brake on transmission, but rather to selectively dampen synaptic activity during periods of high neuronal firing, a critical function for maintaining synaptic fidelity and preventing excitotoxicity.
Q & A
Q. What is the primary pharmacological target of AMN082 dihydrochloride, and how does its allosteric modulation differ from orthosteric agonists?
AMN082 dihydrochloride selectively targets metabotropic glutamate receptor 7 (mGlu7) as an agonist, acting via an allosteric binding site within the receptor's transmembrane domain. Unlike orthosteric agonists, which bind to the endogenous ligand site, AMN082 stabilizes the active receptor conformation indirectly, enhancing receptor signaling without competing with glutamate. Researchers should validate target specificity using mGlu7 knockout models or selective antagonists (e.g., MMPIP) to confirm pathway engagement .
Q. Which experimental models are appropriate for assessing the antidepressant-like effects of AMN082 dihydrochloride in preclinical studies?
The forced swim test (FST) and tail suspension test (TST) in mice are validated behavioral assays for evaluating antidepressant-like activity. In these models, AMN082 reduces immobility time, reflecting reduced despair-like behavior. Doses typically range from 3–10 mg/kg (intraperitoneal or oral). Control experiments should include mGlu7 knockout mice to confirm receptor-dependent effects .
Q. What considerations are essential when preparing AMN082 dihydrochloride stock solutions for in vivo administration?
AMN082 dihydrochloride has limited aqueous solubility (up to 5 mM in water). For in vivo studies, dissolve the compound in sterile saline or distilled water with brief sonication. For higher concentrations, use dimethyl sulfoxide (DMSO) as a co-solvent (<5% final concentration). Adjust pH to 6–7 to minimize aggregation. Verify solubility empirically and filter-sterilize solutions before administration .
Advanced Research Questions
Q. How can researchers address the limited aqueous solubility of AMN082 dihydrochloride in in vitro assays?
For cell-based assays, prepare a 10 mM stock in DMSO, then dilute in assay buffer to ≤5 µM (final DMSO ≤0.1%). Precipitation can be mitigated by gradual dilution and vortexing. For electrophysiology or receptor-binding studies, use freshly prepared solutions and confirm stability via UV-Vis spectroscopy or HPLC .
Q. What molecular mechanisms underlie the neuroprotective effects of AMN082 dihydrochloride, and which signaling pathways should be evaluated to confirm its activity?
AMN082 activates mGlu7, which recruits β-arrestin-2 to trigger ERK1/2 MAPK phosphorylation. To validate this pathway, use siRNA knockdown of β-arrestin-2 or ERK1/2 inhibitors (e.g., U0126) in neuronal cultures. Assess downstream markers (e.g., Bcl-2, caspase-3) via western blot or flow cytometry. Confocal microscopy can localize β-arrestin-2 translocation .
Q. Which analytical techniques are recommended to verify the purity and structural integrity of AMN082 dihydrochloride prior to experimental use?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms purity (>98%). Nuclear magnetic resonance (NMR; ¹H and ¹³C) validates the structure, particularly the dihydrochloride salt formation. Mass spectrometry (ESI-MS) should match the molecular ion [M+H]⁺ at m/z 409.2. Cross-reference with certificates of analysis (CoA) from suppliers .
Q. How does the dihydrochloride salt formulation impact AMN082’s stability and pharmacokinetic profile compared to its free base?
The dihydrochloride salt improves solubility and shelf-life by stabilizing the compound against hygroscopic degradation. For pharmacokinetic studies, quantify plasma concentrations using LC-MS/MS, noting that the salt dissociates in vivo. Compare bioavailability between oral and intraperitoneal routes, accounting for first-pass metabolism .
Data Contradictions and Resolution
- Discrepancy in Solubility Limits : While AMN082 is reported to dissolve up to 5 mM in water, some studies observe precipitation at >1 mM. Resolution: Pre-warm solutions to 37°C and use phosphate-buffered saline (PBS) for improved ionic strength .
- Variability in Behavioral Responses : Dose-dependent effects in FST/TST may differ across mouse strains. Resolution: Standardize protocols using C57BL/6 mice and control for circadian rhythm by testing at consistent times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
